Cas no 850589-48-9 (3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid)

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid
- 3-Chloro-4-(diethylcarbamoyl)benzeneboronic acid
- [3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid
- 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid
- Boronic acid,B-[3-chloro-4-[(diethylamino)carbonyl]phenyl]-
- OR5779
- AS-55667
- AB30737
- CS-0061508
- (3-Chloro-4-(diethylcarbamoyl)phenyl)boronicacid
- AKOS015848902
- MFCD07363773
- 3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid
- 850589-48-9
- SCHEMBL4037887
- W17989
- DTXSID30657349
-
- MDL: MFCD07363773
- インチ: InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3
- InChIKey: CRFVBNBIELTWGR-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)C1=C(C=C(C=C1)B(O)O)Cl
計算された属性
- せいみつぶんしりょう: 255.08300
- どういたいしつりょう: 255.083
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8A^2
じっけんとくせい
- 密度みつど: 1.25
- ゆうかいてん: 148-152
- ふってん: 466.2°C at 760 mmHg
- フラッシュポイント: 235.7°C
- 屈折率: 1.554
- PSA: 60.77000
- LogP: 0.50180
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid セキュリティ情報
- 危害声明: Irritant/Keep Cold
-
危険物標識:
- ちょぞうじょうけん:低温を保つ
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM137148-1g |
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |
850589-48-9 | 98% | 1g |
$120 | 2023-02-01 | |
TRC | C421868-1g |
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid |
850589-48-9 | 1g |
$207.00 | 2023-05-18 | ||
Alichem | A019121961-5g |
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |
850589-48-9 | 98% | 5g |
$365.94 | 2023-08-31 | |
TRC | C421868-250mg |
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid |
850589-48-9 | 250mg |
$98.00 | 2023-05-18 | ||
Apollo Scientific | OR5779-1g |
3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid |
850589-48-9 | 98% | 1g |
£168.00 | 2023-09-01 | |
Matrix Scientific | 095732-250mg |
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, 98% |
850589-48-9 | 98% | 250mg |
$213.00 | 2023-09-10 | |
abcr | AB246730-1g |
3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid, 98%; . |
850589-48-9 | 98% | 1g |
€246.00 | 2025-03-19 | |
abcr | AB246730-5g |
3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid, 98%; . |
850589-48-9 | 98% | 5g |
€654.00 | 2025-03-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52656-1g |
3-Chloro-4-(diethylcarbamoyl)benzeneboronic acid, 98% |
850589-48-9 | 98% | 1g |
¥6762.00 | 2023-02-08 | |
Fluorochem | 228724-10g |
3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |
850589-48-9 | 95% | 10g |
£750.00 | 2022-02-28 |
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acidに関する追加情報
Professional Introduction to 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic Acid (CAS No. 850589-48-9)
3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid is a sophisticated organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service (CAS) number 850589-48-9, is characterized by its structural features, which include a boronic acid moiety and an N,N-diethylcarbamoyl substituent. These structural elements contribute to its versatile reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The boronic acid functional group in 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid is particularly noteworthy due to its ability to participate in diverse chemical transformations. Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. This reaction mechanism has been extensively utilized in the pharmaceutical industry for the development of novel drug candidates. The presence of the chloro and N,N-diethylcarbamoyl groups further enhances the compound's utility, as these substituents can influence electronic and steric properties, thereby modulating reactivity and selectivity.
In recent years, there has been a surge in research focused on developing new methodologies for boronic acid-mediated reactions. One particularly exciting area of investigation is the application of these compounds in drug discovery. For instance, 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a building block for next-generation therapeutics.
The N,N-diethylcarbamoyl group in this compound adds an additional layer of complexity, enabling further functionalization through hydrolysis or amidation reactions. This versatility makes it an attractive choice for medicinal chemists seeking to develop molecules with tailored biological activities. Moreover, the chloro substituent can be readily modified through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, providing multiple avenues for structural diversification.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity patterns of 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid. Molecular modeling studies have revealed insights into how different substituents influence the compound's electronic distribution and steric environment. These insights are crucial for designing optimized synthetic routes and predicting the outcomes of chemical transformations. Such computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates.
The pharmaceutical industry continues to benefit from the growing library of boronic acid derivatives like 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid. These compounds are not only valuable intermediates but also serve as starting points for exploring novel chemical space. By leveraging their unique reactivity, researchers can access structurally diverse molecules with enhanced pharmacological properties. This underscores the importance of continued research into organoboron chemistry and its applications in medicine.
In conclusion, 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid (CAS No. 850589-48-9) represents a fascinating example of how structural features can be engineered to achieve desired chemical outcomes. Its role as a versatile intermediate in pharmaceutical synthesis underscores its significance in modern drug discovery efforts. As research progresses, it is likely that new applications and methodologies will emerge, further solidifying its place as a cornerstone of organoboron chemistry.
850589-48-9 (3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid) 関連製品
- 1804428-14-5(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-4-carbonyl chloride)
- 46817-91-8(2-(2-Ethoxyphenoxy)methylmorpholine)
- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)
- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 1339800-04-2(4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine)
- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)
- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))
- 1378699-97-8([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
- 1021040-18-5(1-(4-methoxyphenyl)-3-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)urea)
- 65701-07-7(Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine)
